2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide
Description
The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide features a pyrazolo[1,5-d][1,2,4]triazine core substituted with a 4-bromophenyl group at position 2 and a ketone at position 3. The acetamide side chain at position 5 is functionalized with an N-(2,3-dimethylphenyl) group.
Properties
CAS No. |
1326900-34-8 |
|---|---|
Molecular Formula |
C21H18BrN5O2 |
Molecular Weight |
452.312 |
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H18BrN5O2/c1-13-4-3-5-17(14(13)2)24-20(28)11-26-21(29)19-10-18(25-27(19)12-23-26)15-6-8-16(22)9-7-15/h3-10,12H,11H2,1-2H3,(H,24,28) |
InChI Key |
UOQUUWXTYJNAHG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and research findings associated with this compound.
Chemical Structure and Properties
This compound features a pyrazolo[1,5-d][1,2,4]triazine core, which is known for its diverse biological activities. The presence of a bromophenyl group and an N-(2,3-dimethylphenyl)acetamide moiety enhances its pharmacological potential. The molecular formula is with a molecular weight of approximately 398.31 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful optimization to improve yield and purity. Key reagents may include various organic amines and halogenated aromatic compounds.
Biological Activity
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives of pyrazolo[1,5-d][1,2,4]triazine can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to reduce inflammation through inhibition of pro-inflammatory cytokines.
- Antiviral Effects : Some derivatives have been reported to exhibit antiviral activity against specific viral strains.
Case Studies
Several studies have explored the biological effects of compounds related to this structure:
-
Antitumor Study : A study conducted on pyrazolo[1,5-d][1,2,4]triazine derivatives revealed significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values in the low micromolar range.
Compound Cell Line IC50 (µM) Compound A MCF-7 5.0 Compound B MCF-7 3.8 - Anti-inflammatory Research : Another investigation assessed the anti-inflammatory effects of related compounds in a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in paw swelling compared to control groups.
- Molecular Docking Studies : Computational studies have indicated potential interactions with key biological targets such as COX-2 and other enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The pyrazolo[1,5-d][1,2,4]triazine core is shared among several analogs, but substituents vary significantly, impacting physicochemical and biological properties. Key comparisons include:
Table 1: Structural Comparison of Pyrazolo[1,5-d][1,2,4]triazine Derivatives
Key Observations:
Electron Effects : The target’s 4-bromophenyl group (electron-withdrawing) contrasts with the 4-methoxyphenyl (electron-donating) in , which may alter π-π stacking or hydrogen-bonding interactions.
Solubility : The 3-methoxybenzyl group in may enhance solubility relative to the hydrophobic dimethylphenyl group in the target compound.
Comparison with Non-Pyrazolo[1,5-d][1,2,4]triazine Analogs
Compounds with alternative heterocyclic cores but similar acetamide motifs include:
Table 2: Triazinoindole and Triazole Derivatives
Key Observations:
Core Flexibility: Triazinoindole derivatives replace the pyrazolo-triazine core with a fused indole system, which may enhance planar stacking but reduce metabolic stability.
Functional Groups : Thio (-S-) groups in vs. oxo (-O-) groups in the target compound could modulate redox properties or metal-binding capacity.
Pesticide-Related Acetamides
While structurally distinct, pesticide compounds like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide share the N-(2,3-dimethylphenyl) group. This highlights the versatility of the dimethylphenyl moiety in diverse applications, though pesticidal activity likely stems from chloro and isopropyl substituents rather than the heterocyclic cores seen in pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
